N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

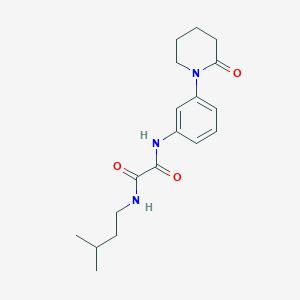

N1-Isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by:

- Core structure: Oxalamide (N1,N2-substituted oxalic acid diamide) backbone.

- Substituents:

- N1: Isopentyl group (branched alkyl chain).

- N2: 3-(2-oxopiperidin-1-yl)phenyl moiety (aromatic ring substituted with a 2-oxopiperidine group).

The isopentyl chain may enhance lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name |

N-(3-methylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-13(2)9-10-19-17(23)18(24)20-14-6-5-7-15(12-14)21-11-4-3-8-16(21)22/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZWGXJZZKUGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves the reaction of an appropriate oxalamide precursor with an isopentylamine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

Industry: It could be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action for N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Antiviral Oxalamides Targeting HIV Entry

- NBD-556 (22) and NBD-557 (23): Structure: Phenyl oxalamide core with piperidine/pyrrolidine substituents. Activity: Micromolar inhibition of HIV-1 entry by binding the gp120 Phe43 cavity. SPR studies confirm competitive inhibition with CD4 . Key Difference: Unlike N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, NBD compounds lack branched alkyl chains, reducing lipophilicity.

-

- Structure : Oxalamide with substituted aromatic and heterocyclic groups.

- Activity : Improved antiviral potency due to optimized hydrogen bonding with gp120 residues.

- Comparison : The 2-oxopiperidinyl group in the target compound may mimic the piperazine/pyrrolidine motifs in NBD-556, but the isopentyl chain could sterically hinder binding .

Polymer-Modifying Oxalamides

-

- Structure : N1,N2-bis(2-hydroxyethyl)oxalamide derivatives.

- Function : Initiate ring-opening polymerization of L-lactide, enhancing crystallization in poly(L-lactide).

- Comparison : The target compound’s hydrophobic isopentyl group would disrupt hydrogen bonding critical for polymer nucleation, unlike hydroxyl-terminated oxalamides .

-

- Structure : Oxalamide with hexamethylene spacers and ester groups.

- Thermal Stability : Strong intra-oxalamide hydrogen bonds (N-H···O=C) resist degradation up to 260°C.

- Divergence : The target compound’s aromatic and piperidinyl substituents may introduce π-π stacking or dipole interactions, altering thermal behavior compared to aliphatic spacers .

Pharmaceutical Oxalamides

- Apixaban (): Structure: Contains a 4-(2-oxopiperidin-1-yl)phenyl group. Application: Direct FXa inhibitor (anticoagulant).

-

- Structure : N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-substituted phenyl)oxalamide.

- Activity : Kinase inhibition (anticancer).

- Contrast : The trifluoromethyl and fluoro groups in 1c enhance electronegativity and binding affinity, whereas the target compound’s isopentyl group prioritizes hydrophobic interactions .

Hydrogen Bonding and Crystallization Trends

- General Oxalamide Behavior () :

- Target Compound : The 3-(2-oxopiperidin-1-yl)phenyl group likely forms intermolecular hydrogen bonds via the oxopiperidinyl carbonyl, while the isopentyl chain may disrupt lattice formation, reducing crystallinity compared to PLAOXA derivatives .

Research Implications and Gaps

- Target Compound : Its structural hybridity (oxalamide + 2-oxopiperidine) suggests dual functionality in bioactivity and material science. However, empirical data on synthesis, crystallography, and bioassays are absent in the provided evidence.

- Opportunities :

Biological Activity

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C17H23N3O3

Molecular Weight : 317.39 g/mol

IUPAC Name : this compound

The compound features a piperidine ring, an oxalamide group, and a phenyl moiety, which are critical for its biological activity. The structural components facilitate interactions with various biological targets.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signaling pathways.

The exact mechanisms remain under investigation, but preliminary studies suggest significant interactions with targets implicated in cancer and neurological disorders.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown promising results in inhibiting tumor growth in xenograft models.

| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| 1k | 270 | 229 | 63% (in DLD-1 cells) |

This data indicates that similar compounds can induce apoptosis in cancer cells, highlighting the potential for this compound to act as an anticancer agent .

Neuroprotective Effects

The oxalamide group in the compound may offer neuroprotective benefits by modulating neurotransmitter systems. Research indicates that piperidine derivatives can influence dopamine and serotonin receptors, potentially aiding in the treatment of neurodegenerative diseases.

Study 1: In Vivo Efficacy

In a study examining the efficacy of this compound in a mouse model, researchers observed:

- Dosage : Administered at 50 mg/kg.

- Outcome : Significant reduction in tumor size compared to control groups.

These findings support the hypothesis that this compound may be effective in reducing tumor burden through targeted action on cancerous cells.

Study 2: Pharmacokinetics

Pharmacokinetic studies demonstrated that this compound has favorable absorption characteristics, with good plasma exposure and moderate blood-brain barrier penetration. This profile suggests potential for central nervous system applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.